3-Aminophenyl dimethylcarbamate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-aminophenyl dimethylcarbamate involves several key strategies, including modifications to enhance potency and selectivity through structural alterations. For example, the synthesis of fatty acid amide hydrolase inhibitors from alkylcarbamic acid biphenyl-3-yl esters demonstrates the importance of the N-terminal group's fit within the lipophilic region of the substrate-binding site, which is crucial for obtaining highly potent inhibitors (Mor et al., 2008).
Molecular Structure Analysis
The study of molecular structures, especially through spectroscopic methods, provides insights into the electronic and conformational characteristics of compounds. For instance, DFT and vibrational spectroscopy studies on related compounds offer a detailed understanding of intra- and intermolecular interactions, helping to elucidate the compound's structural dynamics and stability (Pallavi & Tonannavar, 2020).
Chemical Reactions and Properties
Chemical reactions involving 3-aminophenyl dimethylcarbamate derivatives are diverse and include various synthesis and modification processes that alter the compound's physical and chemical properties. For example, the use of dimedone as a protecting agent for amino groups in peptide synthesis highlights the compound's versatility in synthetic chemistry (Halpern & James, 1964).
Scientific Research Applications
Cholinesterase Inhibition
Compounds similar to 3-Aminophenyl dimethylcarbamate, such as 3-(dialkylamino) alkoxy-4(5)-t-butylphenyl N,N-dimethylcarbamates, have been investigated for their potential as reversible cholinesterase inhibitors. These compounds show promise in decreasing toxicity and increasing protective activity against organophosphorus poisoning (Wang & Dong, 1988).
Acetylcholinesterase Inhibitors
Studies have shown that 4-amino-3-pyridyl carbamates are potential acetylcholinesterase inhibitors, although they have no effect on acetylcholine release from rat striatal slices (Shutske et al., 1992).
Antitumor Activity
Some related compounds, like 4(5)-[4-(3,3-Dimethyl-1-triazeno)-3-nitrophenyl]imidazole, have demonstrated promising antitumor activity, potentially useful in clinical trials for malignant melanoma, Hodgkin's disease, and osteogenic and fibrous (Iradyan et al., 2001).
Nicotinic Acetylcholine Receptor Agonists
Carbamoylcholine analogs with a small hydrophobic substituent in the C-3 position, such as 3-(dimethylamino)butyl dimethylcarbamate, effectively bind to and agonize alpha(3)beta(4) nicotinic acetylcholine receptors (Hansen et al., 2009).
Protection of Carboxylic Acids
The compound 2-(2-aminophenyl)-acetaldehyde dimethyl acetal has been identified as a novel protectant for carboxylic acids, offering stable amides under basic conditions and easy regeneration (Arai et al., 1998).
Decomposition Products of Neostigmine Bromide
Neostigmine bromide decomposition generates various compounds, including 3-hydroxyphenyltrimethylammonium bromide and 3-dimethylaminophenyl-dimethylcarbamate (Porst & Kny, 1985).
Safety And Hazards
properties
IUPAC Name |
(3-aminophenyl) N,N-dimethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)9(12)13-8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEQZFMJKLCAEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173753 | |
Record name | 3-Aminophenyl dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminophenyl dimethylcarbamate | |
CAS RN |
19962-04-0 | |
Record name | 3-Aminophenyl dimethylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019962040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminophenyl dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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